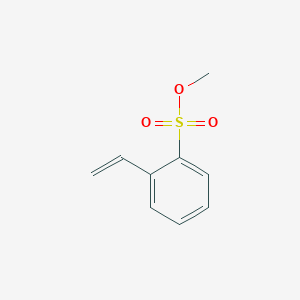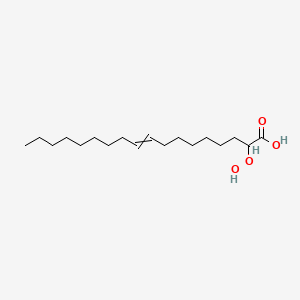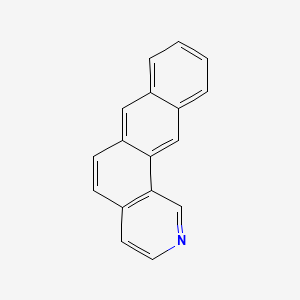![molecular formula C12H20O2 B14694226 4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid CAS No. 26647-93-8](/img/structure/B14694226.png)
4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is a compound that features a unique bicyclobutane structureThe bicyclobutane moiety is known for its high strain energy, making it a subject of interest for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the butanoic acid group. One common method involves the use of aryl triflates and a palladium(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene as a ligand. This enables the arylation of the central bond, triggered by a 1,2-metallate rearrangement event, followed by reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclobutane core.
Substitution: The strained nature of the bicyclobutane ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its strained ring system.
Medicine: Its potential as a bioisostere makes it valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid involves the release of strain energy upon reaction. This strain-release mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: This compound shares the bicyclobutane core but lacks the butanoic acid group.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is unique due to the combination of its strained bicyclobutane core and the functional butanoic acid group.
Properties
CAS No. |
26647-93-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-(1-cyclobutylcyclobutyl)butanoic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)6-2-7-12(8-3-9-12)10-4-1-5-10/h10H,1-9H2,(H,13,14) |
InChI Key |
OWVMWYWIOMMYML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCC2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
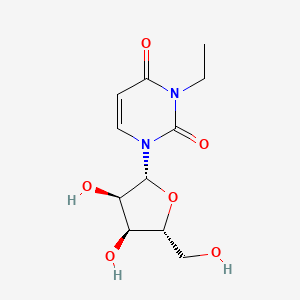

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
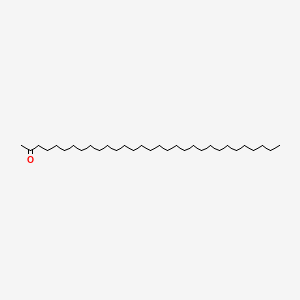
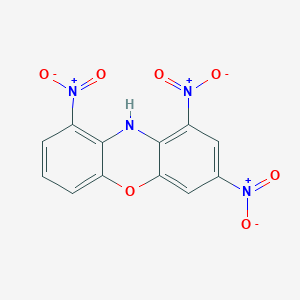
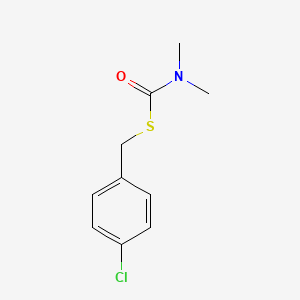
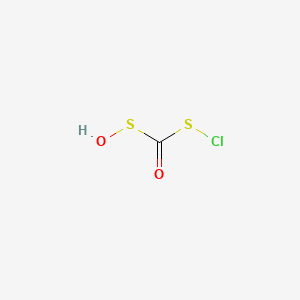
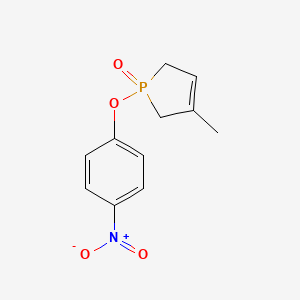
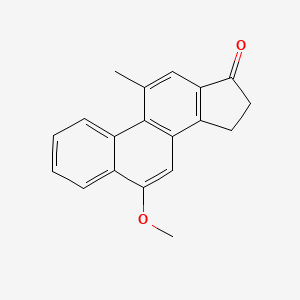
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
